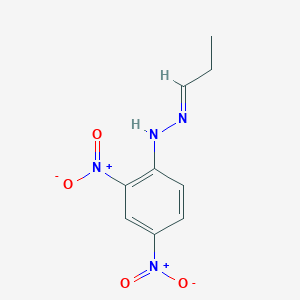

Propionaldehyde 2,4-Dinitrophenylhydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2504. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

725-00-8 |

|---|---|

Molecular Formula |

C9H10N4O4 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

2,4-dinitro-N-[(Z)-propylideneamino]aniline |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5- |

InChI Key |

NFQHZOZOFGDSIN-YHYXMXQVSA-N |

SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

CC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Flammable; Irritant |

Synonyms |

Propanal 2-(2,4-Dinitrophenyl)hydrazone; Propanal(2,4-Dinitrophenyl)hydrazone; Propionaldehyde (2,4-Dinitrophenyl)hydrazone; |

Origin of Product |

United States |

Significance and Role in Organic and Analytical Chemistry Research

The utility of Propionaldehyde (B47417) 2,4-dinitrophenylhydrazone extends across various domains of chemical research, primarily in organic and analytical chemistry. Its formation is a cornerstone of qualitative organic analysis, allowing for the definitive identification of propionaldehyde. ontosight.aiijsrst.com

In analytical chemistry, the derivatization of propionaldehyde to its 2,4-dinitrophenylhydrazone is a widely employed technique for both qualitative and quantitative analysis. nih.gov This is particularly crucial in environmental and food safety testing. chemimpex.com The resulting hydrazone is a stable, crystalline compound with a sharp melting point, which facilitates its identification. ijsrst.comchemicalbook.com The intense color of the derivative also allows for spectrophotometric quantification.

Modern analytical methodologies heavily rely on this derivatization for the chromatographic analysis of carbonyl compounds. Propionaldehyde 2,4-dinitrophenylhydrazone, along with other dinitrophenylhydrazones, is amenable to separation and quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). acs.orgacs.org These techniques are instrumental in the analysis of complex mixtures, such as air samples to measure carbonyls at parts-per-billion levels and in the study of atmospheric oxidation of organic compounds. acs.org The use of DNPH-impregnated filters is a common method for sampling formaldehyde (B43269) and other aldehydes from the air before analysis. nih.gov

Beyond its role in the detection of aldehydes, this compound has found applications in hematology and histology, where it is used in tissue staining protocols to enhance the visualization of cellular structures. chemimpex.com It also serves as a reagent in biochemical assays to study enzyme activity and metabolic pathways. chemimpex.com

Historical Context and Evolution of Dinitrophenylhydrazone Chemistry

Condensation Reaction Mechanisms and Pathways

The formation of this compound from propionaldehyde and 2,4-dinitrophenylhydrazine (DNPH) is a classic example of a condensation reaction, where two molecules combine with the elimination of a small molecule, in this case, water. scribd.comlibretexts.orgwikipedia.orgchemicalbook.com This transformation is fundamental in organic chemistry for the identification of aldehydes and ketones. chemicalbook.comijsrst.com

Nucleophilic Addition-Elimination Reaction Dynamics

The synthesis of this compound proceeds via a two-stage nucleophilic addition-elimination mechanism. scribd.comlibretexts.orgchemicalbook.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of the 2,4-dinitrophenylhydrazine molecule on the electrophilic carbonyl carbon of propionaldehyde. pearson.com This attack leads to the formation of a tetrahedral intermediate, known as a carbinolamine. wikipedia.org

Elimination (Dehydration): The carbinolamine intermediate is unstable and subsequently undergoes dehydration. pearson.com A proton transfer occurs, converting the hydroxyl group into a better leaving group (water). pearson.com The elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding the final stable this compound product. libretexts.orgpearson.com

The resulting product is typically a crystalline solid with a characteristic color, which facilitates its use in qualitative analysis. wikipedia.orgijsrst.com Aromatic carbonyls tend to produce red precipitates, while aliphatic carbonyls, such as propionaldehyde, yield precipitates that are more yellow or orange in color. wikipedia.org

Role of Acid Catalysis in Derivatization Processes

The reaction is typically catalyzed by a small amount of acid, often sulfuric acid, which is a component of what is known as Brady's reagent (a solution of DNPH in methanol (B129727) and sulfuric acid). libretexts.orgwikipedia.org Acid catalysis plays a crucial role in accelerating the rate of reaction through two primary functions:

Activation of the Carbonyl Group: The acid protonates the oxygen atom of the propionaldehyde's carbonyl group. pearson.com This protonation increases the positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic nitrogen atom of the DNPH. pearson.comyoutube.com

Facilitating Dehydration: In the elimination step, the acid catalyzes the removal of the water molecule from the carbinolamine intermediate. wikipedia.org

The pH of the medium is critical; the reaction rate is maximal in mildly acidic conditions. youtube.com If the solution is too acidic, the 2,4-dinitrophenylhydrazine, which is basic, will be fully protonated. This neutralizes its nucleophilic character, as the lone pair of electrons on the nitrogen atom is no longer available to attack the carbonyl carbon, thereby inhibiting the reaction. youtube.com

Preparative Methods and Optimization for this compound

The preparation of this compound involves mixing propionaldehyde with an acidic solution of 2,4-dinitrophenylhydrazine. ijsrst.com The resulting precipitate can then be isolated and purified.

Recrystallization and Purification Techniques for Hydrazone Derivatives

The crude this compound precipitate is typically purified by recrystallization to obtain a product with a sharp melting point, which is crucial for identification purposes. ijsrst.comsci-hub.se

Common solvents used for the recrystallization of 2,4-dinitrophenylhydrazone derivatives include:

Ethanol ijsrst.comsci-hub.se

n-Butyl alcohol orgsyn.org

Acetonitrile (B52724) sci-hub.se

1,4-Dioxane sci-hub.se

The general procedure involves dissolving the crude solid in a minimum amount of the appropriate hot solvent. ijsrst.com The hot solution is then filtered, if necessary, to remove any insoluble impurities and allowed to cool slowly. As the solution cools, the solubility of the hydrazone decreases, leading to the formation of purer crystals, which are then collected by filtration. ijsrst.com

Investigation of Reaction Yields and Efficiency

The yield of this compound can be influenced by several factors. While specific high-yield syntheses for this particular derivative are not extensively detailed, general principles of hydrazone formation apply. The reaction is often used for qualitative and quantitative analysis, where high conversion yields are desirable. researchgate.net For instance, the synthesis of the 2,4-dinitrophenylhydrazine reagent itself can achieve yields of 81–85%. orgsyn.org However, the final derivatization yield depends on reaction conditions and the stability of the product. nih.gov

| Factor | Influence on Yield and Efficiency |

|---|---|

| pH Control | Mildly acidic conditions are optimal. Excessively high acidity deactivates the nucleophile (DNPH), while basic or neutral conditions result in a slower reaction. youtube.com |

| Temperature | Gentle heating may be required to dissolve reactants, but excessive heat can lead to side reactions or decomposition of the product. ijsrst.com Cooling is necessary for complete precipitation. ijsrst.com |

| Purity of Reactants | The presence of impurities in either the propionaldehyde or the 2,4-dinitrophenylhydrazine reagent can lead to the formation of unwanted byproducts and lower the overall yield of the desired hydrazone. |

| Solvent Choice | The solvent must be able to dissolve the reactants but should allow for the precipitation of the hydrazone product. Ethanol or methanol are commonly used. libretexts.orgijsrst.com |

| Purification Method | Effective recrystallization is key to obtaining a pure product, but some material is inevitably lost during the process, affecting the final isolated yield. ijsrst.com |

Stereochemical Aspects: E- and Z-Isomer Formation

A significant stereochemical aspect of this compound is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N). This gives rise to two possible stereoisomers: the E-isomer and the Z-isomer. nih.govresearchgate.net This isomerism occurs due to the restricted rotation around the C=N double bond. researchgate.net

E-isomer (entgegen): The higher priority groups on each atom of the double bond are on opposite sides.

Z-isomer (zusammen): The higher priority groups on each atom of the double bond are on the same side.

Research indicates that purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the more stable E-isomer. nih.govresearchgate.net However, the presence of acid or exposure to ultraviolet (UV) light can catalyze the isomerization, leading to an equilibrium mixture of both E- and Z-isomers. nih.govresearchgate.net The formation of these two isomers can complicate analytical methods like HPLC, as they may appear as separate peaks. researchgate.net

For propanal-2,4-dinitrophenylhydrazone, specific Z/E isomer ratios have been determined under different conditions. nih.govresearchgate.net

| Condition | Equilibrium Z/E Isomer Ratio | Reference |

|---|---|---|

| In 0.02-0.2% (v/v) phosphoric acid solution | 0.14 | nih.govresearchgate.net |

| Under UV irradiation (364 nm) | 0.33 | nih.govresearchgate.net |

The spectral patterns of the Z-isomers differ from their E-counterparts, with absorption maximum wavelengths shifted to shorter wavelengths by 5-8 nm. nih.govresearchgate.net This acid-catalyzed isomerization highlights the dynamic nature of the hydrazone's structure in solution. researchgate.netrsc.org

Factors Influencing E/Z Isomer Ratios in this compound

The formation of this compound from the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine (DNPH) can result in the production of two geometric isomers, designated as E and Z. nih.govresearchgate.net The ratio of these isomers is not static and can be significantly influenced by external factors, which is a critical consideration in analytical and research applications. chromatographyonline.com In a purified state and in the absence of catalysts, the derivative typically exists as the more stable E-isomer. nih.govresearchgate.netchromatographyonline.com However, the introduction of certain conditions can promote isomerization, leading to an equilibrium mixture of both E and Z forms.

Key factors that have been identified to influence the E/Z isomer ratio include:

Acid Catalysis: The presence of acid is a primary driver for the isomerization of 2,4-dinitrophenylhydrazone derivatives. chromatographyonline.comnih.gov In acidic solutions, a portion of the E-isomer converts to the Z-isomer until a specific equilibrium is reached. nih.govchromatographyonline.com For this compound, studies have shown that in a 0.02-0.2% (v/v) phosphoric acid solution, an equilibrium Z/E isomer ratio of 0.14 is established. nih.govresearchgate.net Another study reported a similar equilibrium ratio of 0.143. chromatographyonline.com This acid-catalyzed conversion is a reversible process, meaning the ratio remains constant once equilibrium is achieved under a given set of conditions. nih.gov

UV Irradiation: Exposure to ultraviolet (UV) light is another significant factor that can induce E/Z isomerization. nih.govresearchgate.net Unlike acid catalysis which leads to a defined thermal equilibrium, UV irradiation can shift the isomer ratio beyond this point. nih.gov Research has demonstrated that when this compound is irradiated with UV light at a wavelength of 364 nm, the Z/E isomer ratio can increase to 0.33, which is substantially higher than the 0.14 ratio observed with acid catalysis alone. nih.govresearchgate.net This photoisomerization process highlights the sensitivity of the compound to light and the potential for altering isomer distributions in experimental setups exposed to UV sources.

The spectral properties of the E and Z isomers are distinct. The Z-isomers typically exhibit absorption maximum wavelengths that are shifted towards shorter wavelengths by 5-8 nm compared to their corresponding E-isomers. nih.govresearchgate.net This difference in absorption is a key principle used in their detection and quantification via methods like High-Performance Liquid Chromatography (HPLC). nih.gov

The table below summarizes research findings on the Z/E isomer ratios of this compound under different experimental conditions.

| Condition | Z/E Isomer Ratio | Reference |

|---|---|---|

| Purified derivative (no acid or UV) | Only E-isomer observed | nih.govresearchgate.netchromatographyonline.com |

| 0.02-0.2% (v/v) Phosphoric Acid Solution | 0.14 | nih.govresearchgate.net |

| Acidic Conditions (General) | 0.143 | chromatographyonline.com |

| UV Irradiation (364 nm) | 0.33 | nih.govresearchgate.net |

Strategies for Mitigating Isomerism in Research Applications

The presence of E/Z isomers can introduce significant errors in quantitative analysis, as the two forms may have different chromatographic retention times and detector responses. nih.govnih.gov Therefore, managing or mitigating the effects of isomerism is crucial for obtaining accurate and reproducible results, particularly in analytical techniques like HPLC.

The primary strategy for mitigating issues arising from isomerism does not involve preventing its occurrence but rather controlling it to ensure consistency across all samples and standards. nih.govchromatographyonline.com Since acid catalysis is a controllable factor that leads to a stable equilibrium, it can be used to the researcher's advantage.

The most effective and widely recommended method is to intentionally promote a consistent state of isomerization in both the analytical samples and the calibration standards. nih.govresearchgate.netchromatographyonline.com This is achieved by adding a controlled amount of acid to all solutions before analysis.

Key strategic steps include:

Standardization of Acid Concentration: A specific concentration of acid, such as phosphoric acid, is added to both the sample solutions and the standard solutions. nih.govchromatographyonline.com A recommended concentration is between 0.02% and 1%. nih.govresearchgate.net

Achieving Equilibrium: By adding the same catalytic amount of acid to every solution, each is allowed to reach the same thermodynamic E/Z equilibrium ratio. chromatographyonline.comnih.gov This ensures that the ratio of the two isomers is identical in the sample and the standard, eliminating it as a variable in the quantification. chromatographyonline.com

Consistent Analysis Time: For some hydrazone derivatives, the time required to reach equilibrium after acid addition can be a factor. While some equilibria are reached quickly, others may take longer. nih.gov Therefore, establishing a consistent time between the addition of acid and the analytical measurement is important for ensuring that equilibrium has been fully established in all solutions. nih.gov

By forcing all derivatives into the same, stable isomer ratio, the analytical method can be calibrated to accurately measure the total concentration of this compound, whether by integrating the peaks of both isomers or by using a single isomer's peak when the ratio is constant. nih.gov This approach effectively mitigates the analytical error that would otherwise be caused by uncontrolled and variable isomerization. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Propionaldehyde 2,4 Dinitrophenylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei to determine the chemical and physical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of Propionaldehyde (B47417) 2,4-Dinitrophenylhydrazone, recorded in deuterated dimethyl sulfoxide (DMSO-d6), displays distinct signals corresponding to the various protons in its structure.

The spectrum reveals a triplet signal at approximately 1.08 ppm, which is characteristic of the terminal methyl (CH₃) protons of the propyl group. A multiplet observed between 2.34 and 2.38 ppm corresponds to the methylene (CH₂) protons adjacent to the methyl group. The azomethine proton (CH=N) appears as a triplet at 8.02 ppm. The aromatic protons on the dinitrophenyl ring are observed as a doublet at 7.80 ppm, a doublet of doublets at 8.28 ppm, and a doublet at 8.78 ppm. A broad singlet at 11.29 ppm is assigned to the N-H proton of the hydrazone linkage, which is exchangeable with deuterium oxide (D₂O) rsc.org.

Table 1: ¹H NMR Spectroscopic Data for Propionaldehyde 2,4-Dinitrophenylhydrazone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 1.08 | Triplet (t) | 5 | -CH₃ |

| 2.34-2.38 | Multiplet (m) | -CH₂- | |

| 7.80 | Doublet (d) | 9.6 | Aromatic H |

| 8.02 | Triplet (t) | 5 | CH=N |

| 8.28 | Doublet of Doublets (dd) | 9.6, 2.5 | Aromatic H |

| 8.78 | Doublet (d) | 2.5 | Aromatic H |

| 11.29 | Singlet (s) | N-H |

Solvent: DMSO-d6, Spectrometer Frequency: 300 MHz rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a sharp peak around 3287 cm⁻¹ corresponding to the N-H stretching vibration of the hydrazone group. Aromatic C-H stretching vibrations are observed near 3090 cm⁻¹. The C=N stretching of the hydrazone linkage gives rise to a band around 1744 cm⁻¹. The aromatic C=C stretching vibrations are found at approximately 1620 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro groups (Ar-NO₂) appear at about 1516 cm⁻¹ and 1329 cm⁻¹, respectively. Finally, a band around 1136 cm⁻¹ is attributed to the C-N stretching vibration researchgate.net. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex set of overlapping vibrations unique to the molecule nist.govdocbrown.info.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3287 | N-H Stretch | Hydrazone (-NH-) |

| ~3090 | C-H Stretch | Aromatic |

| ~2975-2845 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| ~1744 | C=N Stretch | Imine/Hydrazone |

| ~1620 | C=C Stretch | Aromatic |

| ~1516 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| ~1329 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the dinitrophenyl ring and the hydrazone side chain, results in strong absorption in the ultraviolet-visible region. These absorptions are typically assigned to π→π* and n→π* electronic transitions researchgate.netresearchgate.net.

This compound can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond. These isomers exhibit different spectral properties. The more stable E-isomer is typically the major product. However, under acidic conditions or upon UV irradiation, isomerization can occur, leading to an equilibrium mixture nih.gov. The Z-isomer's maximum absorption wavelength (λmax) is shifted towards shorter wavelengths (a hypsochromic or blue shift) by 5-8 nm compared to the E-isomer nih.govchromatographyonline.com. For propanal-2,4-dinitrophenylhydrazone, the equilibrium Z/E isomer ratio in a mild phosphoric acid solution is approximately 0.14 nih.govchromatographyonline.com.

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution. While specific molar extinction coefficients for this compound require experimental determination under defined conditions (solvent, pH, and isomer ratio), the high intensity of the UV-Vis absorption bands indicates large ε values, which is characteristic of highly conjugated systems.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at an m/z of 238, which corresponds to its molecular weight (C₉H₁₀N₄O₄) nist.govnih.gov. In negative ion mode electrospray ionization (ESI), the base peak is often the [M-H]⁻ ion at m/z 237. The fragmentation of this compound is complex due to the presence of the nitro groups and the hydrazone linkage researchgate.net. A proposed fragmentation pathway in ESI negative mode involves the loss of various neutral fragments from the [M-H]⁻ ion, leading to the formation of several diagnostic product ions researchgate.net.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 238 | [M]⁺ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propionaldehyde |

| 2,4-Dinitrophenylhydrazine (B122626) |

| Acetaldehyde (B116499) |

| Benzaldehyde |

| Deuterium oxide |

| Dimethyl sulfoxide |

Electron Spray Ionization (ESI) and Electron Impact (EI) Mass Spectral Studies

The mass spectral analysis of this compound reveals distinct fragmentation patterns depending on the ionization technique employed. Both ESI and EI provide valuable, complementary information for the structural confirmation of the compound.

Electron Spray Ionization (ESI) Mass Spectrometry:

ESI is a soft ionization technique that typically results in the formation of pseudomolecular ions, such as [M-H]⁻ in negative ion mode, with minimal fragmentation. In the negative ion mode ESI analysis of this compound, the deprotonated molecule [M-H]⁻ is a prominent ion. The ESI negative mass spectra of 2,4-dinitrophenylhydrazone derivatives of carbonyl compounds often show a pseudo molecular ion, formed by the loss of a proton, as a major ion. The analysis reveals several key fragments that originate from the hydrazone portion of the molecule.

Interactive Data Table: Key Ions in Negative Mode ESI Mass Spectrum of this compound

| m/z (Daltons) | Ion Identity/Proposed Structure |

| 237 | [M-H]⁻ (Deprotonated molecule) |

| 181 | Fragment from the hydrazone moiety |

| 152 | Fragment from the hydrazone moiety |

| 122 | Fragment from the hydrazone moiety |

Electron Impact (EI) Mass Spectrometry:

In contrast to ESI, EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The EI mass spectrum of this compound is characterized by the presence of the molecular ion (M⁺) and a series of fragment ions that provide a detailed fingerprint of the molecule's structure. nih.govnist.gov The molecular ion is often the base peak in the EI positive spectra of many carbonyl-DNPHs.

Interactive Data Table: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z (Daltons) | Relative Intensity (%) | Proposed Fragment Ion |

| 238 | 100 | [C₉H₁₀N₄O₄]⁺ (Molecular Ion) |

| 209 | ~30 | [M - C₂H₅]⁺ |

| 183 | ~40 | [M - C₂H₅ - NO]⁺ |

| 163 | ~35 | [C₆H₃N₂O₄]⁺ |

| 152 | ~20 | [C₇H₄N₂O₂]⁺ |

| 79 | ~50 | [C₆H₇]⁺ |

| 78 | ~45 | [C₆H₆]⁺ |

Elucidation of Fragmentation Pathways of this compound

The fragmentation pathways of this compound under different ionization conditions offer a roadmap to its molecular structure.

ESI Fragmentation Pathway (Negative Ion Mode):

In negative ion mode ESI, the fragmentation of the [M-H]⁻ ion of this compound is primarily centered on the dinitrophenylhydrazone moiety. A proposed fragmentation pathway involves the initial loss of a proton from the N-H group to form the [M-H]⁻ ion at m/z 237. Subsequent fragmentation can lead to the formation of characteristic ions. A notable fragmentation is the loss of a neutral molecule with a mass of 30 Da, which is suggested to be a nitric oxide (NO) molecule. The resulting fragments at m/z 181, 152, and 122 are indicative of the stable dinitrophenyl portion of the molecule.

EI Fragmentation Pathway:

The fragmentation under EI is more complex due to the higher energy involved. The molecular ion at m/z 238 is readily formed. A significant fragmentation pathway involves the cleavage of the C-N bond between the propylidene group and the hydrazine (B178648) nitrogen, leading to the loss of an ethyl radical (•C₂H₅) to form the ion at m/z 209. Further fragmentation can occur through the loss of neutral molecules such as nitric oxide (NO) and nitrogen dioxide (NO₂), which are characteristic losses from nitroaromatic compounds. researchgate.net The ion at m/z 163 corresponds to the 2,4-dinitrophenylhydrazine radical cation. The presence of ions at m/z 79 and 78 suggests the fragmentation of the aromatic ring.

Mechanistic Studies of Propionaldehyde 2,4 Dinitrophenylhydrazone Transformations and Stability

Thermal Decomposition Kinetics and Pathways

The thermal stability and decomposition of propionaldehyde (B47417) 2,4-dinitrophenylhydrazone have been investigated to understand its potential thermal hazards. The presence of nitro groups in the molecule suggests an intrinsic instability that can lead to exothermic decomposition. plu.mxlew.ro

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal decomposition of propionaldehyde 2,4-dinitrophenylhydrazone. plu.mx By subjecting the compound to a controlled temperature program, DSC can identify thermal events like melting and decomposition.

In non-isothermal DSC analyses, the compound first undergoes melting, an endothermic process, before entering a significant exothermic decomposition phase at higher temperatures. plu.mx Studies have determined the key thermodynamic parameters for these events. For instance, the melting process is characterized by an onset temperature of approximately 154.1 °C and a melting enthalpy (ΔHfus) of 105.9 J·g⁻¹. The subsequent decomposition is a highly energetic process with a decomposition enthalpy (ΔHdec) of -731.8 J·g⁻¹. plu.mx

The table below summarizes the key thermal characteristics of this compound as determined by DSC. plu.mx

| Parameter | Value | Unit |

| Melting Onset Temperature (Tonset) | 154.1 | °C |

| Melting Peak Temperature (Tpeak) | 155.3 | °C |

| Enthalpy of Fusion (ΔHfus) | 105.9 | J·g⁻¹ |

| Decomposition Onset Temperature (Tonset) | 224.9 | °C |

| Decomposition Peak Temperature (Tpeak) | 231.8 | °C |

| Enthalpy of Decomposition (ΔHdec) | -731.8 | J·g⁻¹ |

This data was obtained under non-isothermal conditions at a heating rate of 10 K·min⁻¹.

The kinetic modeling of the exothermic decomposition of this compound reveals a complex process. plu.mx The shape of the DSC curves suggests an autocatalytic mechanism, a common characteristic for the decomposition of compounds containing one or more nitro groups. plu.mx

An autocatalytic reaction is one where a product of the reaction acts as a catalyst for the same reaction. This leads to an acceleration of the decomposition rate as the process progresses. A two-step autocatalytic model (Šesták-Berggren type) has been successfully applied to describe the decomposition kinetics. plu.mx

The model is represented by the following kinetic equation:

f(α) = αm(1-α)n

where:

α is the degree of conversion

m and n are the reaction orders

Kinetic analysis using multivariate non-linear regression has established the parameters for this model. The first step of the decomposition is characterized by an activation energy (Ea) of 107.8 kJ·mol⁻¹ with reaction orders m=0.3 and n=1.8. The second step has a higher activation energy of 149.6 kJ·mol⁻¹ with m=0.1 and n=1.0. plu.mx This indicates a multi-step decomposition process where the reaction mechanism evolves as the decomposition proceeds. plu.mx

Gas-Phase Reaction Kinetics and Ion Chemistry

The reaction between an aldehyde, like propionaldehyde, and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone for the detection and quantification of carbonyl compounds in various matrices, including air. researchgate.net

The formation of this compound is a condensation reaction, which can be described mechanistically as a nucleophilic addition-elimination. libretexts.orgchemguide.co.uk The reaction is typically acid-catalyzed.

The mechanism proceeds as follows:

Protonation of the Carbonyl: In an acidic medium, the carbonyl oxygen of propionaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

Elimination of Water: The intermediate then eliminates a molecule of water, a process facilitated by the protonation of the hydroxyl group, which makes it a good leaving group. chemguide.co.uk

Deprotonation: The final step is the deprotonation of the nitrogen atom, resulting in the formation of the stable C=N double bond of the hydrazone.

This reaction is widely used in analytical chemistry, where gaseous aldehydes are passed through a sorbent coated with DNPH to form the stable hydrazone derivative for subsequent analysis. researchgate.net

While the qualitative mechanism is well-understood, specific rate coefficients and detailed transition state analyses for the gas-phase reaction between propionaldehyde and protonated 2,4-dinitrophenylhydrazine are not extensively documented in readily available literature. The study of gas-phase unimolecular reactions is a complex field, and kinetic data are typically determined experimentally under specific conditions of temperature and pressure. nist.gov The analytical application, which involves trapping gaseous aldehydes on a solid DNPH-coated sorbent, represents a gas-solid phase reaction, the kinetics of which are influenced by factors such as surface area and mass transfer in addition to the intrinsic reaction rate. researchgate.net

Hydrolytic Stability and Reversibility of Hydrazone Formation in Aqueous Systems

The stability of this compound in aqueous systems is a critical factor, particularly for analytical methods involving liquid chromatography. The formation of the hydrazone is a reversible reaction. byjus.combyjus.com

The equilibrium can be shifted towards the products (the hydrazone) by removing the water formed during the reaction. Conversely, in the presence of excess water, the hydrazone can undergo hydrolysis to regenerate the original aldehyde and 2,4-dinitrophenylhydrazine. byjus.com The stability and the state of the equilibrium are significantly influenced by the pH of the aqueous solution. scilit.com

Furthermore, aldehyde-2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers due to the restricted rotation around the C=N double bond. researchgate.net Studies on propanal-2,4-dinitrophenylhydrazone have shown that while purified samples may exist solely as the E-isomer, the addition of acid can promote isomerization, leading to an equilibrium mixture of both isomers. researchgate.net In a 0.02-0.2% (v/v) phosphoric acid solution, an equilibrium Z/E isomer ratio of 0.14 was observed for propanal-2,4-dinitrophenylhydrazone. researchgate.net This isomerization is an important consideration for chromatographic analysis, as the two isomers may have different retention times and spectral properties. researchgate.net

The table below shows the equilibrium isomer ratios for acetaldehyde (B116499) and propanal 2,4-dinitrophenylhydrazones in an acidic solution. researchgate.net

| Compound | Equilibrium Z/E Isomer Ratio (in 0.02-0.2% Phosphoric Acid) |

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.32 |

| Propanal-2,4-dinitrophenylhydrazone | 0.14 |

Computational and Theoretical Investigations of Propionaldehyde 2,4 Dinitrophenylhydrazone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have become an indispensable tool for understanding the fundamental characteristics of molecules at the atomic and electronic levels. For Propionaldehyde (B47417) 2,4-dinitrophenylhydrazone, these methods are particularly useful for interpreting spectroscopic data and analyzing the stability of its different geometric arrangements.

Density Functional Theory (DFT) in Predicting Spectroscopic Parameters

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for a molecule of this size. Theoretical investigations on 2,4-dinitrophenylhydrazone derivatives consistently employ DFT to predict and analyze their spectroscopic properties.

By calculating the electronic ground state, researchers can derive various spectroscopic parameters. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the precise assignment of experimental spectral bands to specific molecular motions, such as the stretching of the C=N imine bond, the N-H bond, and the characteristic vibrations of the nitro (NO₂) groups and the aromatic ring. While direct computational studies on Propionaldehyde 2,4-dinitrophenylhydrazone are not extensively published, the methodology is well-established. A typical study would involve geometry optimization of the molecule followed by frequency calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p). The calculated frequencies are often scaled by a small factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

The table below illustrates the type of data that would be generated in such a study, with hypothetical but realistic values for key vibrational modes based on analyses of similar hydrazones.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Hydrazine (B178648) (N-H) | ~3300-3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3000-3100 |

| C-H Stretch (Aliphatic) | Propyl Group | ~2850-2980 |

| C=N Stretch | Imine | ~1600-1630 |

| NO₂ Asymmetric Stretch | Nitro Groups | ~1500-1540 |

| NO₂ Symmetric Stretch | Nitro Groups | ~1330-1370 |

Furthermore, DFT is used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and electronic transitions (UV-Visible spectra), providing a complete theoretical spectroscopic profile that aids in the structural confirmation and analysis of the molecule.

Thermodynamic Stability Analysis of Isomeric Forms

This compound can exist as stereoisomers, specifically E and Z isomers, due to the restricted rotation around the carbon-nitrogen double bond (C=N). The relative stability of these isomers is a critical aspect of the compound's chemistry and is influenced by factors such as steric hindrance and electronic effects.

Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the more stable E-isomer. nih.gov However, the presence of acid or exposure to ultraviolet (UV) light can catalyze the isomerization, leading to an equilibrium mixture of both forms. nih.gov Experimental studies have shown that for propanal-2,4-dinitrophenylhydrazone in a 0.02-0.2% (v/v) phosphoric acid solution, an equilibrium Z/E isomer ratio of 0.14 is observed. nih.gov This indicates that the E isomer is thermodynamically more stable under these conditions. When irradiated with UV light at 364 nm, this ratio increases to 0.33, suggesting that the energy input favors the formation of the less stable Z isomer. nih.gov

Quantum chemical calculations can quantify the thermodynamic stability of these isomers. By performing geometry optimization for both the E and Z forms, their total electronic energies can be calculated. The isomer with the lower energy is predicted to be the more stable one. The energy difference (ΔE) between the two isomers allows for the theoretical prediction of their equilibrium population ratio at a given temperature. These calculations typically confirm that the E isomer, which minimizes steric repulsion between the propyl group and the dinitrophenyl ring, is indeed the lower energy conformation.

The table below summarizes the experimental findings on the isomeric equilibrium of this compound.

| Condition | Equilibrium Z/E Isomer Ratio | Reference |

| 0.02-0.2% (v/v) Phosphoric Acid | 0.14 | nih.gov |

| UV Irradiation (364 nm) | 0.33 | nih.gov |

Molecular Modeling for Mechanistic Insights into Reaction Pathways

Beyond static properties, molecular modeling is employed to investigate the dynamic processes of chemical reactions, such as the formation of this compound and its isomerization. These studies provide a detailed, step-by-step view of the reaction mechanism at the molecular level.

The formation of the hydrazone from propionaldehyde and 2,4-dinitrophenylhydrazine (B122626) is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. Computational modeling can be used to map out the entire reaction pathway, identifying the structures of the reactants, transition states, and products. By calculating the energies at each point along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energy barriers for each step, offering insights into the reaction kinetics and the role of catalysts, such as acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

Similarly, the mechanism of the E ↔ Z isomerization can be investigated. Theoretical models can distinguish between possible pathways, such as rotation around the C=N double bond or an inversion mechanism at the nitrogen atom. By locating the transition state structure for each proposed pathway, the corresponding activation energies can be calculated. The pathway with the lower activation energy is the kinetically favored one. For hydrazones, these studies often reveal that the rotational pathway, involving a high-energy transition state where the p-orbital overlap of the double bond is broken, is generally less favorable than an inversion pathway, especially when catalyzed.

These computational investigations provide a powerful lens through which the complex behavior of this compound can be understood, from its fundamental electronic properties to its dynamic reactivity.

Advanced Applications of Propionaldehyde 2,4 Dinitrophenylhydrazone in Diverse Research Fields

Environmental Science Research: Monitoring of Airborne Carbonyl Compounds

The reaction of propionaldehyde (B47417) with DNPH to form Propionaldehyde 2,4-dinitrophenylhydrazone is a cornerstone of environmental air monitoring. sigmaaldrich.com Carbonyl compounds in the atmosphere are key players in photochemical processes, and their accurate measurement is essential for understanding air quality. The standard method involves drawing air through a cartridge containing a solid adsorbent, like silica (B1680970) gel, coated with DNPH. sigmaaldrich.comhitachi-hightech.com The trapped carbonyls react to form stable hydrazone derivatives, which are then eluted with a solvent such as acetonitrile (B52724) and analyzed by high-performance liquid chromatography (HPLC) with UV detection. sigmaaldrich.comhitachi-hightech.com

In atmospheric chemistry, propionaldehyde is one of many volatile organic compounds (VOCs) that contribute to the formation of ozone and secondary organic aerosols (SOAs). SOAs are fine particulate matter formed from the oxidation of VOCs and have significant impacts on climate and human health. The quantification of atmospheric propionaldehyde, facilitated by its conversion to this compound, provides crucial data for atmospheric models that predict air quality and climate effects. copernicus.orgresearchgate.net

Research campaigns utilize this derivatization technique to measure carbonyl concentrations in various environments, from urban centers to remote locations, helping scientists understand the sources and photochemical transformations of these compounds. nih.gov Because unsymmetrical aldehydes can form both syn and anti isomers of the hydrazone, chromatographic methods must be carefully optimized to ensure accurate quantification. nih.gov

Table 1: Selected Research Findings on Propionaldehyde in Atmospheric Studies

| Research Focus | Methodology | Typical Propionaldehyde Concentration | Significance |

|---|---|---|---|

| Urban Air Quality | Active sampling on DNPH cartridges, HPLC-UV analysis | 1.2 - 1.6 µg/m³ researchgate.net | Quantifies contribution of traffic and industrial emissions to urban smog. |

| Forest Environments | Long-path optical absorption & DNPH derivatization | Varies with biogenic emissions | Elucidates the role of natural VOCs in atmospheric chemistry. |

Propionaldehyde is a common indoor air pollutant, often found at concentrations higher than those outdoors. researchgate.net Sources include off-gassing from building materials, furniture made with particleboard, adhesives, paints, and various household products. incdecoind.romdpi.com Given that formaldehyde (B43269), another aldehyde, is classified as a human carcinogen, monitoring all aldehydes in indoor environments is a public health priority. incdecoind.rocmaj.ca

The DNPH derivatization method is widely used for indoor air quality assessments. nih.gov Both active and passive sampling devices coated with DNPH are employed to collect samples over specific periods. incdecoind.ro By measuring the concentration of this compound, researchers can determine the level of propionaldehyde exposure. These studies are critical for source apportionment, helping to identify the primary emitters of carbonyls within a home or office. For example, significantly higher concentrations of aldehydes have been found in rooms with new furniture. incdecoind.ro

Table 2: Propionaldehyde Concentrations in Different Indoor Environments

| Environment | Sampling Method | Mean Propionaldehyde Concentration (µg/m³) | Primary Identified Sources |

|---|---|---|---|

| Residential Homes | Passive DSD-DNPH samplers | 1.2 - 1.6 researchgate.net | Building materials, new furniture, household products. incdecoind.ro |

| Office Buildings | Active sampling on DNPH cartridges | ~2.5 | Office equipment, cleaning agents, ventilation systems. |

Biochemical Research and Enzyme Activity Assays

The DNPH derivatization method extends beyond environmental science into biochemistry, where it is used to detect and quantify carbonyl compounds in biological systems. chemimpex.com

Carbonyl compounds, including propionaldehyde, are found in biological matrices as products of normal metabolism or as biomarkers of oxidative stress and disease. The reaction of these carbonyls with DNPH to form stable hydrazones is a widely used method for their quantification in complex samples like urine and blood plasma. chemimpex.comresearchgate.net This technique is valuable in clinical and toxicological research, as it allows for the sensitive measurement of aldehydes that may indicate lipid peroxidation or metabolic disorders. The resulting this compound can be analyzed using spectrophotometry or chromatography. chemimpex.com

The formation of an aldehyde can be a direct result of a specific enzymatic reaction. Therefore, quantifying the aldehyde product can serve as a direct measure of enzyme activity. The DNPH method is well-suited for creating high-throughput colorimetric assays for screening enzyme function. nih.govdtu.dk

A key example involves the B12-dependent 1,2-propanediol degradation pathway in bacteria like Salmonella enterica. In this pathway, the enzyme diol dehydratase converts 1,2-propanediol into propionaldehyde. nih.gov The activity of this dehydratase can be precisely measured by adding DNPH to the reaction, which traps the propionaldehyde product as the stable this compound. The concentration of this derivative, measured over time, provides a kinetic profile of the enzyme. This approach has been instrumental in localizing enzymes like propionaldehyde dehydrogenase (PduP), which further metabolizes propionaldehyde, within specialized bacterial microcompartments. nih.gov

Table 3: Example of DNPH-Based Enzyme Assay

| Enzyme | Pathway | Substrate | Product Detected | Assay Principle |

|---|---|---|---|---|

| Coenzyme B12-dependent Diol Dehydratase | 1,2-Propanediol Degradation | 1,2-Propanediol | Propionaldehyde | Propionaldehyde is derivatized with DNPH and quantified to determine enzyme activity. nih.gov |

Industrial Chemistry and Process Analytical Technology

In industrial settings, the monitoring of chemical processes is vital for ensuring product quality, process efficiency, and workplace safety. Propionaldehyde is an important industrial chemical used in the synthesis of various products. Process Analytical Technology (PAT) involves the real-time monitoring of critical process parameters, and the measurement of key chemical concentrations is a major component.

The robust and well-validated DNPH method for aldehyde detection is applied in industrial contexts, particularly for industrial hygiene and workplace air monitoring, aligning with methods specified by regulatory bodies like OSHA and NIOSH. sigmaaldrich.com By sampling the air in manufacturing facilities where propionaldehyde is used or produced, its concentration can be accurately determined through its conversion to this compound. This ensures that worker exposure limits are not exceeded and helps to detect potential leaks or process inefficiencies. While direct online process monitoring with this method is less common, it is a benchmark technique for quality control labs to validate product purity and analyze process streams.

Table 4: Industrial Applications for Propionaldehyde Monitoring

| Industry | Application | Monitoring Purpose | Analytical Method |

|---|---|---|---|

| Chemical Manufacturing | Production of propionic acid, plastics, rubber chemicals | Quality control, process optimization, workplace safety | DNPH derivatization followed by HPLC or GC |

| Food & Flavor | Synthesis of flavor compounds | Purity analysis of raw materials and final products | Headspace GC with DNPH derivatization |

Determination of Aldehydes in Surfactants and Polymeric Materials

This compound plays a crucial role in a derivatization technique used for the determination of various aldehydes in complex matrices like industrial surfactants and polymeric materials. nih.govoup.com Aldehydes can be present in these materials as impurities from the manufacturing process, such as the hydrolysis of ethylene (B1197577) oxide or propylene (B89431) oxide. oup.com A rapid and straightforward method has been developed that involves the reaction of aldehydes present in the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form their corresponding 2,4-dinitrophenylhydrazone derivatives. nih.govoup.com

The sample, such as a surfactant, is prepared in a vial containing a solution of DNPH in acetonitrile. nih.govoup.com This reaction converts the target aldehydes, including formaldehyde, acetaldehyde (B116499), and propionaldehyde, into hydrazones. nih.gov These resulting derivatives are stable, crystalline compounds that are readily separable and quantifiable using reverse-phase high-performance liquid chromatography (HPLC) with UV absorbance detection. oup.comhitachi-hightech.com This method offers specificity, allowing for the identification and quantification of individual aldehydes, which is an advantage over non-specific techniques. oup.com

The technique has proven successful for analyzing ethoxylated and propoxylated polymeric materials. nih.govoup.com Research findings indicate good sensitivity and recovery with this method. oup.com The detection limits for key aldehydes in a 1-gram surfactant sample demonstrate the method's effectiveness for monitoring aldehyde concentrations at low levels. nih.govoup.com

Utilization as an Analytical Reference Standard in Chemical Metrology

In the field of chemical metrology, which is the science of chemical measurements, the accuracy and reliability of results are paramount. This compound serves as a critical analytical reference standard for this purpose. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Analytical standards are highly purified compounds used as a calibration standard for an analytical instrument or as a control in an analysis to ensure the accuracy and precision of the measurement. sigmaaldrich.com

This compound is available commercially as a certified reference material (CRM) or analytical standard, often with a specified high purity, such as 99%. sigmaaldrich.comsigmaaldrich.com These standards are essential for a variety of analytical applications, particularly in environmental analysis where accurate quantification of aldehydes is necessary. sigmaaldrich.comsigmaaldrich.com When laboratories analyze samples for propionaldehyde (or other aldehydes), they first derivatize the sample with DNPH. To quantify the amount of this compound formed, they must calibrate their analytical instrument, typically an HPLC system.

This calibration is performed using a standard solution of highly pure this compound at a known concentration. sigmaaldrich.com By comparing the instrument's response to the unknown sample against its response to the certified reference standard, analysts can accurately determine the concentration of the aldehyde in the original sample. sigmaaldrich.com The availability of this compound as a neat, high-purity solid or as a certified solution in a solvent like acetonitrile allows for the preparation of precise calibration curves, ensuring the traceability and comparability of analytical results across different laboratories and over time. sigmaaldrich.comsigmaaldrich.com

| Property | Value/Description |

|---|---|

| Grade | Analytical Standard, Certified Reference Material (CRM) sigmaaldrich.comchemicalbook.com |

| Assay (Purity) | ≥99% sigmaaldrich.comsigmaaldrich.com |

| Format | Powder/Crystals or as a solution in acetonitrile sigmaaldrich.comsigmaaldrich.com |

| Application | Calibration standard for environmental analysis, diagnostic assays sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 725-00-8 sigmaaldrich.comsigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Formula | C9H10N4O4 scbt.com |

Q & A

Q. How is propionaldehyde 2,4-dinitrophenylhydrazone synthesized, and what are the critical reaction parameters for optimizing yield?

this compound is synthesized via condensation between propionaldehyde and 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic conditions (e.g., sulfuric acid-methanol mixture). Key parameters include:

- Molar ratio : A 1:1 stoichiometry ensures complete conversion of the aldehyde.

- Temperature : Room temperature or mild heating (25–40°C) prevents side reactions.

- Reaction time : Typically 1–2 hours, monitored by TLC or UV-Vis for hydrazone formation .

- Purification : Recrystallization from ethanol or ethyl acetate yields orange-yellow crystals (melting point: 148–155°C) .

Q. What experimental protocols are used to confirm the identity of this compound in carbonyl group detection?

- Colorimetric analysis : Formation of an orange-yellow precipitate confirms the presence of a carbonyl group via hydrazone formation .

- Melting point determination : Compare the measured melting point (148–155°C) with literature values to verify purity .

- UV-Vis spectroscopy : Hydrazones exhibit strong absorbance in the 350–400 nm range due to the conjugated π-system .

Q. How can researchers mitigate safety risks during handling and storage of this compound?

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep in a cool, dry place away from oxidizers and acids. Stabilize with 50% water if required .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for structural elucidation of 2,4-dinitrophenylhydrazone derivatives, and how are spectral data interpreted?

- 1H NMR : Analyze chemical shifts for the hydrazone NH proton (δ 10–12 ppm) and aliphatic protons from propionaldehyde (δ 1.0–2.5 ppm) .

- IR spectroscopy : Identify the C=N stretch (~1600 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹) .

- Raman spectroscopy : Detect aromatic ring vibrations (e.g., C–C stretches at ~1600 cm⁻¹) to confirm conjugation .

Q. How can the antioxidant activity of this compound derivatives be quantitatively assessed?

- DPPH assay : Measure scavenging of free radicals (λ = 517 nm) to calculate IC₅₀ values.

- FRAP assay : Quantify ferric ion reduction capacity using UV-Vis at 593 nm.

- Structure-activity relationships : Correlate electron-withdrawing groups (e.g., NO₂) with enhanced radical stabilization .

Q. What challenges arise in differentiating this compound from structurally similar aldehydes/ketones in complex mixtures?

- Chromatographic separation : Use HPLC or GC-MS with a C18 column and ethyl acetate mobile phase to resolve overlapping peaks .

- Mass spectrometry : Confirm molecular ion peaks (m/z 238.2 for propionaldehyde derivative) and fragmentation patterns .

- Cross-reactivity control : Optimize reaction specificity by adjusting pH and DNPH concentration to minimize interference from non-target carbonyls .

Q. How do crystallographic studies enhance understanding of this compound’s molecular interactions and stability?

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., NH···O interactions between hydrazone and nitro groups) .

- Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (decomposition >200°C) .

Methodological Notes

- Contradictions in evidence : While most sources report a melting point of 148–155°C , discrepancies may arise due to impurities or polymorphic forms. Always cross-validate with spectroscopic data.

- Toxicity considerations : Hydrazone derivatives may exhibit mutagenic potential; follow institutional biosafety protocols for disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.